5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group at position 3 and a 4-chlorophenyl-substituted pyrazole moiety at position 3. Key structural features include:
- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioactivity .
- 3-Methylphenyl substituent: A lipophilic group that may enhance membrane permeability.
Molecular analogs in the evidence (e.g., 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, CAS CB81540826) suggest a molecular weight range of 320–370 g/mol for similar compounds .
Properties
Molecular Formula |
C18H13ClN4O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13ClN4O/c1-11-3-2-4-13(9-11)17-20-18(24-23-17)16-10-15(21-22-16)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22) |
InChI Key |
XSGTYSYOCBSWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the pyrazole ring. The oxadiazole ring can be formed through cyclization reactions involving nitrile oxides and hydrazides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The presence of halogen and methyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole as an anticancer agent. Its structural components allow it to interact with various biological targets involved in cancer progression.
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma cells. It induces apoptosis through DNA damage mechanisms and cell cycle arrest.
- In vitro assays demonstrated significant inhibition of cell proliferation at micromolar concentrations.
- Case Studies :
Anti-inflammatory and Analgesic Properties
The compound has also shown promise in treating inflammatory conditions:
-
Biological Activity :
- It possesses anti-inflammatory properties that can be beneficial in managing diseases characterized by chronic inflammation.
- In experimental models, the compound reduced markers of inflammation significantly compared to control groups.
- Research Findings :
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains:
- Mechanism :
- The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Findings :
Antidiabetic Potential
Emerging research suggests that this compound may also have applications in diabetes management:
Mechanism of Action
The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related 1,2,4-oxadiazole and pyrazole derivatives:
*Estimated based on analogs in .
Key Observations:
- Electron-Withdrawing Groups : Chlorine (Cl) and trifluoromethyl (CF3) substituents improve metabolic stability and binding to hydrophobic enzyme pockets .
- Lipophilicity : The 3-methylphenyl group in the target compound may enhance bioavailability compared to polar substituents (e.g., methoxy) .
- Bioactivity : Pyrazole-oxadiazole hybrids often exhibit antibacterial, antifungal, or antioxidant activities, as seen in related compounds like 5-acyloxypyrazoles .
Biological Activity
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 288.74 g/mol
- CAS Number : 42141-50-4
The compound features a pyrazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study evaluated various substituted oxadiazoles for their antibacterial activity against common pathogens. The compound demonstrated noteworthy inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Bacillus subtilis | 22.4 |
| Staphylococcus aureus | 29.8 |
| Escherichia coli | 29.6 |
| Klebsiella pneumoniae | 30.0 |
These results suggest that the compound's structural features contribute to its efficacy against bacterial infections, potentially offering a new avenue for antibiotic development .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound was evaluated in vitro against various cancer cell lines, revealing promising cytotoxic effects. Notably, it exhibited significant activity against the MCF-7 breast cancer cell line with an IC value comparable to established chemotherapeutics like Tamoxifen:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 (Lung cancer) | 2.78 |
| A375 (Melanoma) | 0.12 |
Molecular docking studies indicated that the compound interacts effectively with key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes associated with cancer progression and bacterial metabolism.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by activating pro-apoptotic pathways.
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Recent research has highlighted the potential of oxadiazole derivatives in drug discovery:
- A study published in MDPI reported that various modifications to the oxadiazole structure can significantly enhance biological activity across multiple targets, including antibacterial and anticancer applications .
- Another investigation focused on the synthesis of novel derivatives demonstrated improved potency through structural optimization, leading to compounds with better selectivity and efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,2,4-oxadiazole derivatives like 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A typical approach involves:
- Step 1 : Preparation of precursor pyrazole intermediates through Vilsmeier–Haack reactions (e.g., chloroformylation of 1-aryl-3-methyl-1H-pyrazol-5(4H)-one to yield 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde) .
- Step 2 : Cyclocondensation of intermediates with carboxylic acid derivatives (e.g., amidoximes) under microwave irradiation (300 W, 5–6 min) to form the 1,2,4-oxadiazole core .
- Step 3 : Purification via crystallization (e.g., ethanol) and characterization using IR, NMR (¹H/¹³C), and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons from chlorophenyl/methylphenyl groups), while ¹³C NMR confirms carbon frameworks .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N content) .
- X-ray Diffraction : Optional for absolute structural confirmation (e.g., bond angles, dihedral angles in crystalline form) .
Q. What preliminary biological activities have been reported for structurally similar 1,2,4-oxadiazole derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Antibacterial Activity : Tested via in vitro assays (e.g., MIC against E. coli or S. aureus) .
- Enzyme Inhibition : For example, carbonic anhydrase (CAH1_HUMAN, CAH2_HUMAN) or prostaglandin synthase (PGH1_HUMAN) inhibition, assessed using fluorometric or colorimetric assays .
- Target Identification : Computational docking (e.g., AutoDock Vina) screens potential protein targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity .
- Catalyst Screening : Test ammonium acetate (20 mol%) or alternative catalysts (e.g., p-TSA) to accelerate cyclocondensation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction efficiency .
Q. What computational strategies can predict and resolve contradictions in biological activity data?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO/LUMO energies) and correlate with bioactivity .
- Molecular Dynamics Simulations : Assess ligand-protein binding stability (e.g., with GROMACS) to explain variable inhibition results .
- Data Mining : Apply machine learning (e.g., Random Forest) to identify structural descriptors (e.g., logP, polar surface area) influencing activity discrepancies .
Q. How does X-ray crystallography aid in resolving structural ambiguities in such heterocyclic systems?
- Methodological Answer :
- Single-Crystal Analysis : Resolves regiochemistry (e.g., oxadiazole vs. isoxazole isomers) and confirms substituent positions .
- Torsional Angle Measurement : Quantifies planarity of the pyrazole-oxadiazole linkage, impacting π-π stacking in protein binding .
- Validation of Hydrogen Bonding : Identifies intermolecular interactions critical for crystal packing and solubility .
Q. What experimental and computational approaches are recommended for optimizing bioactivity against specific targets?
- Methodological Answer :
- Fragment-Based Drug Design : Screen substituents (e.g., trifluoromethyl, methoxy) using SPR or ITC to assess binding affinity .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like Hammett constants or molar refractivity .
- In Silico Mutagenesis : Predict the impact of structural modifications (e.g., chlorophenyl → bromophenyl) on target engagement .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across similar derivatives?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
- Structural Reanalysis : Verify compound purity and regiochemistry via HPLC and 2D NMR (e.g., NOESY for spatial proximity) .
- Meta-Analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., cell line variability) .
Tables for Key Data
| Synthetic Step | Key Parameters | Reference |
|---|---|---|
| Pyrazole Intermediate Synthesis | Vilsmeier–Haack reaction, 80°C, 4h | |
| Oxadiazole Cyclocondensation | Microwave (300 W, 5–6 min), EtOH solvent | |
| Crystallization | Ethanol, RT, 24h |
| Biological Target | Assay Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Fluorometric inhibition assay | |
| Antibacterial Activity | Broth microdilution (MIC determination) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
